(8-Chloroquinolin-6-yl)boronic acid
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Overview
Description
“(8-Chloroquinolin-6-yl)boronic acid” is a chemical compound with the CAS Number: 2230902-55-1 . It has a molecular weight of 207.42 and its IUPAC name is this compound .
Synthesis Analysis
While there is no direct information available on the synthesis of “this compound”, there are studies on the synthesis of similar compounds. For instance, a study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7BClNO2/c11-8-5-7 (10 (13)14)4-6-2-1-3-12-9 (6)8/h1-5,13-14H .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Borylated Quinolines
A novel procedure for synthesizing borylated quinolines using (8-Chloroquinolin-6-yl)boronic acid has been developed. This method, involving a palladium-catalyzed C-4 borylation, is efficient and opens up new avenues for functionalizing quinolines as potential probes and pharmacological agents (Das et al., 2022).
Ratiometric Reagent for Hypochlorite Ion Detection
The compound has been used to synthesize a novel water-soluble styrylquinolinium boronic acid, which acts as a ratiometric optical chemosensor for ClO⁻. This reagent demonstrates high selectivity and fast oxidation, making it a potential visual chemosensor for ClO⁻ (Wang et al., 2013).
Luminescent Boron Complexes
8-Hydroxyquinoline derivatives of boronic acids have been explored for their luminescent properties. These compounds have been characterized and analyzed for their potential in applications like luminescent devices (Jarzembska et al., 2017).
Fluorescent Boronic Acids for Diol Detection
Isoquinolinylboronic acids, related to this compound, have shown high affinities for diol-containing compounds at physiological pH. These acids also exhibit significant fluorescence changes upon binding, indicating potential applications in sensor design (Cheng et al., 2010).
Electronic and Luminescent Properties
Studies on organoboron quinolinolates with extended conjugated chromophores have been conducted to understand their electronic and electroluminescent properties. Such studies are crucial for developing advanced materials in electronics and lighting industries (Kappaun et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (8-Chloroquinolin-6-yl)boronic acid undergoes transmetalation with a palladium (II) complex . This process involves the transfer of the boronic acid group from boron to palladium, forming a new Pd-C bond . The resulting organopalladium species then undergoes reductive elimination to form the desired carbon-carbon bond .
Biochemical Pathways
It’s worth noting that the suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key method for the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, this compound contributes to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a base and a palladium catalyst . The reaction is also sensitive to the presence of water and oxygen . Therefore, it is often carried out under an inert atmosphere .
Properties
IUPAC Name |
(8-chloroquinolin-6-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5,13-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGDLPAJUCTGSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=C1)Cl)N=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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